![molecular formula C16H15ClN2O2 B349720 2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide CAS No. 1060358-35-1](/img/structure/B349720.png)

2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

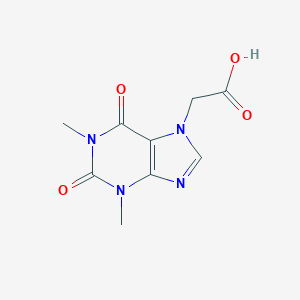

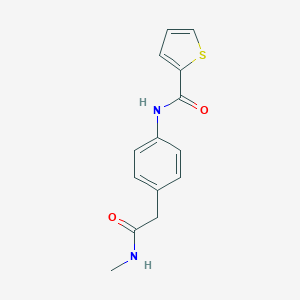

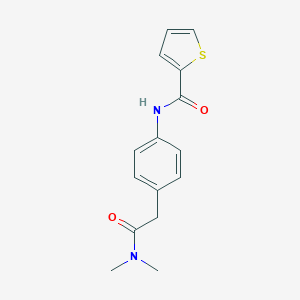

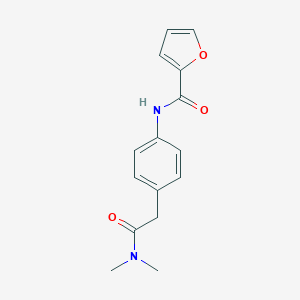

2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide is a useful research compound. Its molecular formula is C16H15ClN2O2 and its molecular weight is 302.75g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and coordination behaviors of various benzamide derivatives, focusing on their reactivity and potential for forming complex structures. For instance, studies have described the preparation of phenyl isocyanides and their coordination to metal ions, leading to the formation of complexes with potential applications in material science and catalysis (Facchin et al., 2002). Such research underscores the versatility and utility of benzamide derivatives in developing new chemical entities.

Biological Activity

Investigations into the biological activity of benzamide derivatives have highlighted their potential in antimicrobial and antifungal applications. A study reported the synthesis of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and their efficacy against mycobacterial, bacterial, and fungal strains, demonstrating comparable or higher activity than standard drugs (Imramovský et al., 2011). This research suggests the potential of benzamide derivatives as a scaffold for developing new antimicrobial agents.

Structural Analysis

Structural analysis of benzamide derivatives, such as through X-ray diffraction and spectroscopic techniques, has provided valuable insights into their molecular configurations and intermolecular interactions. Studies focusing on the crystal structures and theoretical calculations have helped to understand the properties of these compounds, such as hydrogen bonding patterns and electronic structures, which are crucial for designing compounds with specific chemical or biological functions (Saeed et al., 2020).

Antitubercular Activity

Research on the synthesis of benzamide derivatives for antitubercular applications has revealed promising results. A study involving the synthesis of benzamide derivatives and their evaluation against Mycobacterium tuberculosis demonstrated significant activity, suggesting their potential as leads in antitubercular drug discovery (Nimbalkar et al., 2018).

Antipathogenic Properties

Benzamide derivatives have also been studied for their antipathogenic properties, with research indicating their effectiveness against bacteria known for biofilm growth. This highlights the potential of these compounds in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Biochemical Analysis

Biochemical Properties

2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has been identified as an inhibitor of human liver glycogen phosphorylase . This enzyme plays a crucial role in glycogenolysis, a process that releases glucose-1-phosphate from glycogen . The compound’s interaction with this enzyme suggests its potential role in regulating carbohydrate metabolism .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on glycogen phosphorylase. By blocking this enzyme, the compound can inhibit glucagon-induced hepatic glycogenolysis . This suggests that this compound may influence cell function by modulating energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glycogen phosphorylase, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression related to glycogen metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycogenolysis due to its inhibitory action on glycogen phosphorylase . It may interact with other enzymes or cofactors in this pathway, potentially influencing metabolic flux or metabolite levels .

Properties

IUPAC Name |

2-chloro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2/c1-18-15(20)10-11-6-8-12(9-7-11)19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMMQIQMSZWMNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[9-(3-Imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B349639.png)

![1-[4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B349643.png)

![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)

![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349786.png)

![2-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349800.png)

![4-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349832.png)